4-fluoro-N-(4-fluorophenyl)benzamide 4-fluoro-N-(4-fluorophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 366-69-8
VCID: VC8466741
InChI: InChI=1S/C13H9F2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17)
SMILES: C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)F
Molecular Formula: C13H9F2NO
Molecular Weight: 233.21 g/mol

4-fluoro-N-(4-fluorophenyl)benzamide

CAS No.: 366-69-8

Cat. No.: VC8466741

Molecular Formula: C13H9F2NO

Molecular Weight: 233.21 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-(4-fluorophenyl)benzamide - 366-69-8

Specification

CAS No. 366-69-8
Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
IUPAC Name 4-fluoro-N-(4-fluorophenyl)benzamide
Standard InChI InChI=1S/C13H9F2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17)
Standard InChI Key SDQOPRDHXLLYOF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)F
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Fluoro-N-(4-fluorophenyl)benzamide consists of a benzamide backbone substituted with fluorine atoms at the para-positions of both the benzoyl and aniline moieties. The IUPAC name—4-fluoro-N-(4-fluorophenyl)benzamide—reflects this arrangement, where the benzamide group is linked to a 4-fluorophenylamine via an amide bond . The presence of fluorine atoms introduces electronegativity and lipophilicity, which are critical for modulating biological activity and chemical stability.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number366-69-8
Molecular FormulaC₁₃H₉F₂NO
Molecular Weight (g/mol)233.21
SMILES NotationC1=CC(=CC=C1F)C(=O)NC2=CC=C(C=C2)F

The SMILES notation explicitly defines the connectivity: two fluorine atoms occupy the fourth carbon of each aromatic ring, separated by an amide linkage . X-ray crystallography data, though unavailable for this specific compound, suggests that analogous fluorinated benzamides exhibit planar amide groups and intramolecular hydrogen bonding, which may influence conformational stability .

Spectroscopic Profiles

While experimental spectral data for 4-fluoro-N-(4-fluorophenyl)benzamide is limited, inferences can be drawn from related compounds. For instance, infrared (IR) spectroscopy of similar benzamides reveals characteristic amide-I (C=O stretch) bands near 1650 cm⁻¹ and N-H bending vibrations around 1550 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the fluorine-substituted aromatic protons, with coupling patterns indicative of para-substitution .

Synthesis and Reaction Chemistry

Synthetic Pathways

The primary synthesis route for 4-fluoro-N-(4-fluorophenyl)benzamide involves a Friedel-Crafts acylation followed by amidation. As reported by Harada et al. (1991), the reaction of 4-fluorobenzoyl chloride with 4-fluoroaniline in the presence of silver hexafluoroantimonate (AgSbF₆) and antimony pentachloride (SbCl₅) in 1,2-dichloroethane at elevated temperatures yields the target compound in 93% yield .

Table 2: Optimized Reaction Conditions

ParameterValueSource
CatalystAgSbF₆, SbCl₅
Solvent1,2-Dichloroethane
Temperature80–100°C
Reaction Time3 hours
Yield93%

The use of AgSbF₆ as a co-catalyst enhances electrophilic activation of the acyl chloride, facilitating nucleophilic attack by the aniline derivative . This method contrasts with traditional amidation techniques, which often require stoichiometric coupling agents like carbodiimides.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Acylium Ion Formation: AgSbF₆ interacts with SbCl₅ to generate a strongly electrophilic acylium ion from 4-fluorobenzoyl chloride.

  • Nucleophilic Substitution: The 4-fluoroaniline attacks the acylium ion, displacing chloride and forming the amide bond .

Side reactions, such as over-acylation or polymerization, are mitigated by the low polarity of 1,2-dichloroethane, which stabilizes ionic intermediates without promoting excessive reactivity .

Physicochemical Properties

Thermal Stability

Although direct data on the melting or boiling points of 4-fluoro-N-(4-fluorophenyl)benzamide is scarce, structurally similar compounds exhibit melting points in the range of 150–170°C . The fluorine substituents likely elevate thermal stability by increasing crystalline lattice energy through halogen-halogen interactions.

Solubility and Partitioning

Applications in Scientific Research

Materials Science

The compound’s rigid aromatic structure and fluorine content make it a candidate for liquid crystal and polymeric material synthesis. Fluorine’s electron-withdrawing effects can enhance charge transport properties in organic semiconductors .

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Exploring greener catalysts or solvent-free conditions to improve sustainability .

  • Biological Screening: Evaluating antimicrobial, anticancer, or neuropharmacological activity in in vitro assays .

  • Crystallographic Studies: Resolving three-dimensional structure to inform computational modeling.

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